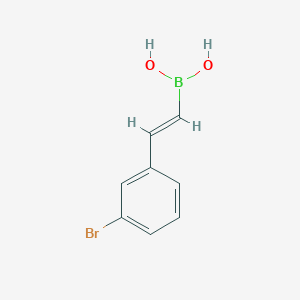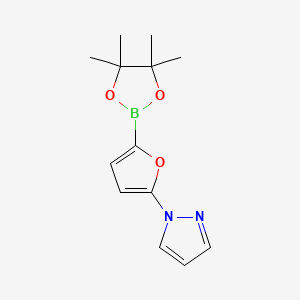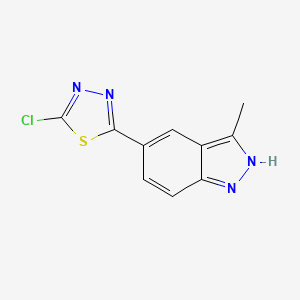
(3-Bromostyryl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromostyryl)boronic acid is an organoboron compound that features a boronic acid group attached to a styryl moiety with a bromine atom at the 3-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to its ability to form carbon-carbon bonds under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Bromostyryl)boronic acid involves the hydroboration of 3-bromostyrene followed by oxidation. The hydroboration step typically uses diborane (B2H6) or a borane-tetrahydrofuran complex (BH3·THF) as the boron source. The reaction is carried out under an inert atmosphere, often at low temperatures to prevent over-borylation .
Industrial Production Methods: Industrial production of boronic acids generally involves the electrophilic trapping of an organometallic reagent with a boric ester. For this compound, this might involve the use of 3-bromostyrene and a boric ester like trimethyl borate (B(OMe)3) under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromostyryl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a palladium catalyst.
Major Products:
Oxidation: (3-Hydroxystyryl)boronic acid.
Reduction: Styrylboronic acid.
Substitution: Various substituted styrylboronic acids depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Bromostyryl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (3-Bromostyryl)boronic acid exerts its effects primarily involves its ability to form stable covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki–Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom can also participate in various substitution reactions, further expanding its utility in organic synthesis .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- (4-Bromostyryl)boronic acid
Comparison: (3-Bromostyryl)boronic acid is unique due to the presence of the bromine atom at the 3-position, which provides additional reactivity compared to phenylboronic acid and vinylboronic acid. This allows for selective functionalization and the formation of more complex molecules. Compared to (4-Bromostyryl)boronic acid, the 3-position bromine atom offers different steric and electronic properties, which can influence the outcome of chemical reactions .
Propriétés
Formule moléculaire |
C8H8BBrO2 |
|---|---|
Poids moléculaire |
226.86 g/mol |
Nom IUPAC |
[(E)-2-(3-bromophenyl)ethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ |
Clé InChI |
IMNMXAABLNDUJN-SNAWJCMRSA-N |
SMILES isomérique |
B(/C=C/C1=CC(=CC=C1)Br)(O)O |
SMILES canonique |
B(C=CC1=CC(=CC=C1)Br)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenylbenzo[d]oxazole-5-carbonyl chloride](/img/structure/B12972139.png)
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)


![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)

![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)


